

Pharmacological Profile of C381: A Lysosome-Targeting Agent for Neurodegenerative Diseases

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Compound of Interest

Compound Name: SRI-011381-d5

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Introduction

Compound C381 is a novel, brain-penetrant, small molecule with significant therapeutic potential for neurodegenerative diseases.[1][2][3] Initially identified through a phenotypic screen for activators of central nervous system (CNS) Smad signaling, subsequent target deconvolution revealed that its primary mechanism of action is the direct targeting of lysosomes.[1][4][5] C381 is a benzyl urea derivative that includes a piperidine ring.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of C381, including its mechanism of action, pharmacokinetic properties, and preclinical efficacy.

Physicochemical and Pharmacokinetic Properties

C381 exhibits favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier, which are critical for treating neurological disorders.[1][2][3]

Property	Value	Source
Chemical Class	Benzyl urea derivative with a piperidine ring	[2][3]
ClogP	3.3	[1][2][3]
Oral Bioavailability	48%	[1][2][3]
Brain Penetration	Demonstrated in mouse models	[1][2][3]

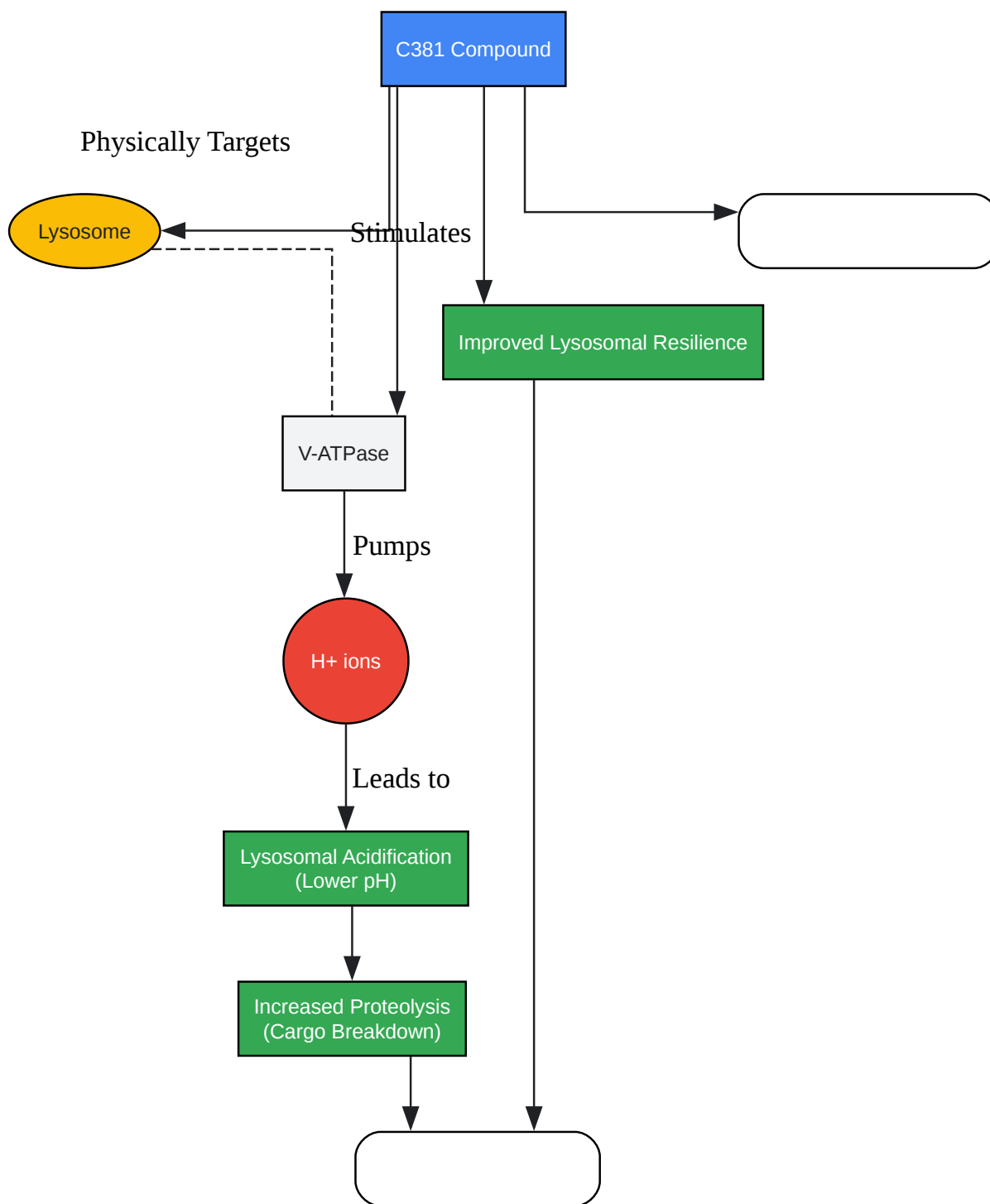
Mechanism of Action: A Novel Lysosome Activator

Contrary to the initial hypothesis of Smad signaling activation, a genome-wide CRISPR interference (CRISPRi) screen identified the lysosome as the direct target of C381.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#) The compound exerts its therapeutic effects by enhancing lysosomal function through a multifaceted mechanism.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The proposed mechanism involves:

- **Direct Lysosomal Targeting:** C381 physically localizes to the lysosome.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Promotion of Lysosomal Acidification:** The compound stimulates the activity of the vacuolar-type H⁺-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic pH of the lysosome.[\[7\]](#)[\[8\]](#) This leads to a dose-dependent increase in lysosomal acidification.[\[1\]](#)[\[7\]](#)
- **Enhanced Proteolytic Activity:** By lowering the lysosomal pH, C381 enhances the activity of acid-dependent hydrolases, thereby increasing the breakdown of lysosomal cargo.[\[1\]](#)[\[7\]](#)
- **Improved Lysosomal Resilience:** C381 protects lysosomes from membrane damage and permeabilization induced by lysosomotropic agents, a pathological feature in some neurodegenerative diseases.[\[1\]](#)[\[7\]](#)[\[9\]](#)

Signaling Pathway and Mechanism of Action



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Caption: Mechanism of action of C381, targeting the lysosome to enhance its function.

Preclinical Efficacy

C381 has demonstrated significant anti-inflammatory and neuroprotective effects in multiple preclinical models of neurodegenerative diseases.

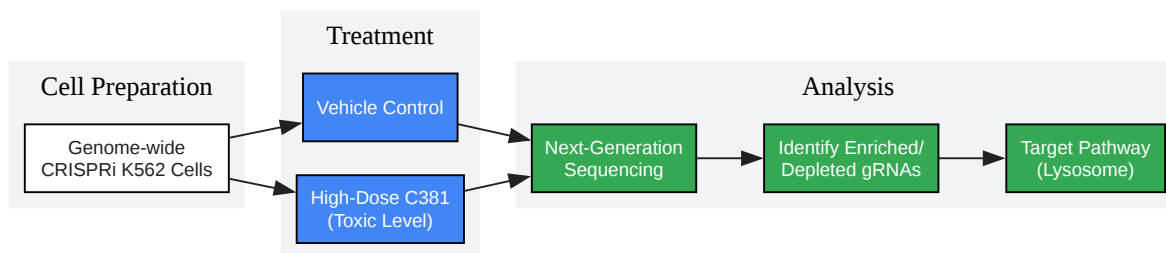
Model	Key Findings	Dosing Regimen	Source
Progranulin-/- Mice (FTD model)	Reduced microgliosis (CD68 and Iba1 immunoreactivity) in the thalamus.	30 mg/kg, i.p. twice weekly for 1 month	[1] [5] [10]
MPTP Mouse Model (Parkinson's Disease)	Rescued dopaminergic neuron loss, restored cognitive function, and reduced microgliosis.	Not specified in snippets	[1] [2] [3]
Repetitive Mild Traumatic Brain Injury (mTBI)	Mitigated astrogliosis and cerebrovascular damage, and exerted neuroprotective effects.	10 mg/kg, i.p. at multiple time points post-injury	[8]

Experimental Protocols

CRISPRi-Based Target Identification

To elucidate the molecular target of C381, a genome-wide CRISPRi "sensitivity" screen was performed.[\[4\]](#) This approach identifies genes that, when knocked down, confer protection or sensitivity to a cytotoxic concentration of the compound, thereby revealing its target pathway.

CRISPRi Target Identification Workflow



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Caption: Workflow for identifying the biological target of C381 using CRISPR interference.

Lysosomal Acidification Assay

The effect of C381 on lysosomal pH was quantified using LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.

- Cell Culture: K562 cells were cultured under standard conditions.
- Compound Treatment: Cells were treated with varying concentrations of C381 or the V-ATPase inhibitor Bafilomycin A1 (BafA) as a negative control for 1 hour.[1][5]
- Staining: Cells were stained with LysoSensor Green.
- Imaging and Quantification: Live cells were imaged, and the number and intensity of fluorescent puncta (representing acidic lysosomes) were quantified and normalized to cell confluence.[1][5]

In Vivo Efficacy Studies in Mouse Models

- Animal Models: Progranulin-deficient (Grn^{-/-}) mice and the chronic MPTP-induced mouse model of Parkinson's disease were utilized.[1][2][3]
- Compound Administration: C381 was formulated in a vehicle of 10% DMSO, 15% Solutol, and 75% sterile water and administered via intraperitoneal (i.p.) injection.[8]

- Behavioral Testing: Motor function and cognition were assessed using tests such as the rotarod and contextual fear conditioning.[10]
- Immunohistochemistry: Brain tissues were sectioned and stained for markers of neuroinflammation (e.g., CD68, Iba1) and neuronal health (e.g., tyrosine hydroxylase [TH] for dopaminergic neurons).[1][5] Stained sections were imaged via confocal microscopy and immunoreactivity was quantified.[1][5][10]

Conclusion

C381 is a promising first-in-class therapeutic candidate that operates through a novel mechanism of action: the direct enhancement of lysosomal function.[1][2][3] Its ability to restore lysosomal activity, coupled with its potent anti-inflammatory and neuroprotective properties in relevant disease models, highlights its potential as a disease-modifying therapy for a range of neurodegenerative disorders characterized by lysosomal dysfunction.[1][2][6] Further investigation into its precise molecular interactions within the lysosome is warranted to fully elucidate its therapeutic mechanism.

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